1,4-Bis(chloroacetyl)piperazine
Overview
Description
1,4-Bis(chloroacetyl)piperazine is a chemical compound that has gained significant interest in scientific research and industry due to its distinct physical, chemical, and biological properties. It has a linear formula of C8H12Cl2N2O2 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis(chloroacetyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 239.103 .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
1,4-Bis(chloroacetyl)piperazine has a linear formula of C8H12Cl2N2O2 and a molecular weight of 239.103 .Scientific Research Applications
Anticancer Activity
1,4-Bis(chloroacetyl)piperazine serves as a precursor in the synthesis of thieno[2,3-b]pyridine derivatives, which have demonstrated significant anticancer properties. These derivatives interfere with the proliferation of cancer cells, offering potential pathways for developing new chemotherapeutic agents .
Antiviral Properties
The compound is also involved in creating molecules with antiviral activities. By incorporating into larger molecular structures, it can contribute to inhibiting viral replication and spread within the host organism .
Anti-inflammatory Uses
In the realm of anti-inflammatory drugs, 1,4-Bis(chloroacetyl)piperazine-related derivatives can be synthesized to treat inflammation-related conditions, potentially offering more effective or safer alternatives to existing medications .
Antimicrobial Applications
This chemical is used to synthesize compounds with antimicrobial effects against various pathogens, contributing to the development of new antibiotics or antiseptics .
Antidiabetic Effects
Derivatives involving 1,4-Bis(chloroacetyl)piperazine have been explored for their antidiabetic effects, which could lead to new treatments for managing diabetes mellitus .
Osteogenic Antiproliferative Activity
Research has indicated that certain compounds derived from 1,4-Bis(chloroacetyl)piperazine exhibit osteogenic antiproliferative activity, which could be beneficial in treating diseases like osteoporosis by inhibiting the proliferation of osteoclasts .
Each application mentioned above represents a unique field where 1,4-Bis(chloroacetyl)piperazine plays a crucial role. The compound’s versatility makes it an invaluable asset in medicinal chemistry and drug development.
For further details on each application and additional uses not covered here due to space constraints, you may refer to the provided references.
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis…
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It has been used as a precursor in the synthesis of novel thieno[2,3-b]pyridines linked to n-aryl carboxamides or (carbonylphenoxy)-n-(aryl)acetamides .
Result of Action
Its derivatives have shown diverse pharmacological activities .
Safety and Hazards
Future Directions
Piperazine derivatives have been widely used in medicinal chemistry, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 1,4-Bis(chloroacetyl)piperazine, in the future.
properties
IUPAC Name |
2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXZQGNMLVJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285274 | |
Record name | 1,4-Bis(chloroacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloroacetyl)piperazine | |
CAS RN |
1703-23-7 | |
Record name | 1703-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(chloroacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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